6-Methylene-4-pregnene-3,20-dione

5α-reductase inhibition irreversible enzyme inactivation kcat mechanism

6-Methylene-4-pregnene-3,20-dione (also designated 6-methyleneprogesterone, 6MP, or LY207320) is a synthetic C6-methylene-substituted progesterone analog belonging to the pregnane steroid class. It functions as an irreversible, mechanism-based (kcat) inhibitor of steroid 5α-reductase, the enzyme that converts testosterone to dihydrotestosterone (DHT), and additionally inhibits testicular 17α-hydroxy/C17,20-lyase (CYP17).

Molecular Formula C22H30O2
Molecular Weight 326.5 g/mol
CAS No. 19457-57-9
Cat. No. B1664689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylene-4-pregnene-3,20-dione
CAS19457-57-9
Synonyms6-methylene-4-pregnene-3,20-dione
6-methylenepregn-4-ene-3,20-dione
6-methyleneprogesterone
LY 207320
LY-207320
LY207320
Molecular FormulaC22H30O2
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C
InChIInChI=1S/C22H30O2/c1-13-11-16-18-6-5-17(14(2)23)21(18,3)10-8-19(16)22(4)9-7-15(24)12-20(13)22/h12,16-19H,1,5-11H2,2-4H3/t16-,17+,18-,19-,21+,22+/m0/s1
InChIKeyBKWJSCFKITXBBM-NTNOATJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylene-4-pregnene-3,20-dione (CAS 19457-57-9) – A Multi-Target Steroidal 5α-Reductase Inhibitor for Androgen-Dependent Research


6-Methylene-4-pregnene-3,20-dione (also designated 6-methyleneprogesterone, 6MP, or LY207320) is a synthetic C6-methylene-substituted progesterone analog belonging to the pregnane steroid class [1]. It functions as an irreversible, mechanism-based (kcat) inhibitor of steroid 5α-reductase, the enzyme that converts testosterone to dihydrotestosterone (DHT), and additionally inhibits testicular 17α-hydroxy/C17,20-lyase (CYP17) [2]. The compound has been investigated for its antiprostatic, cytotoxic, and androgen-modulating properties across multiple in vitro and in vivo models [3].

Why 6-Methylene-4-pregnene-3,20-dione Cannot Be Replaced by Unmodified Progesterone or Conventional 5α-Reductase Inhibitors


Although 6-methylene-4-pregnene-3,20-dione is structurally derived from progesterone, the C6-methylene substitution fundamentally alters its pharmacological profile: it converts a reversibly acting parent steroid into an irreversible kcat inhibitor of 5α-reductase whose enzyme inactivation cannot be reversed by media exchange in organ culture [1]. Unlike clinically used 5α-reductase inhibitors such as finasteride (a reversible, type II-selective 4-azasteroid) or dutasteride (a dual reversible inhibitor), 6MP additionally inhibits CYP17 lyase at an equipotent IC50, thereby depressing both DHT formation and testicular testosterone biosynthesis [2]. Furthermore, 6MP exhibits direct, 5α-reductase-independent cytotoxicity against multiple human cancer cell lines—a property not shared by finasteride or dutasteride—making simple functional substitution across in-class compounds scientifically invalid [3].

Quantitative Differentiation Evidence: 6-Methylene-4-pregnene-3,20-dione vs. Closest Analogs and Alternatives


Irreversible kcat Inhibition of 5α-Reductase vs. Reversible Inhibition by Finasteride

6-Methylene-4-pregnene-3,20-dione (6MP) acts as an irreversible, NADPH-dependent kcat inhibitor of rat prostatic 5α-reductase, as demonstrated by kinetic studies showing a pattern compatible with mechanism-based inactivation [1]. In contrast, finasteride is a reversible, competitive inhibitor of type II 5α-reductase (IC50 = 4.2–65 nM depending on assay conditions) that does not form a covalent enzyme-inhibitor adduct [2]. The irreversible nature of 6MP was functionally confirmed in human prostatic explant cultures, where 5α-reductase inhibition by 6MP could not be reversed by fresh media exchange, whereas progesterone-mediated inhibition was reversible [3].

5α-reductase inhibition irreversible enzyme inactivation kcat mechanism prostate cancer

Potency of 6-Methylene-4-pregnene-3,20-dione Relative to Progesterone in Human Prostatic Tissue Explants

In a direct head-to-head comparison using short-term organ culture of human benign prostatic hyperplasia (BPH) explants, 6-methylene progesterone (II) retained 70–85% of the 5α-reductase inhibitory potency of unmodified progesterone (I), with a mean activity of 79% across 4 BPH tissue specimens [1]. Its 17α-acetoxy derivative (III, AMPD) showed substantially lower activity, achieving only 32–73% (mean 53%) of progesterone's potency across 5 BPH specimens [1].

human prostate BPH 5α-reductase potency organ culture explants progesterone comparator

Dual Enzyme Target Inhibition: 5α-Reductase and CYP17 Lyase at Equipotent IC50

LY207320 (6-methylene-4-pregnene-3,20-dione) exhibits a dual enzyme inhibition profile that is mechanistically distinct from conventional 5α-reductase inhibitors. In vitro, LY207320 inhibits steroid 5α-reductase with an estimated IC50 of 0.06 μM and simultaneously inhibits testicular 17α-hydroxy/C17,20-lyase (CYP17) with an identical IC50 of 0.06 μM [1]. This dual action results in both reduced conversion of testosterone to DHT and decreased de novo testicular testosterone production; in intact rats treated with LY207320 at ≥50 mg/kg-day for 21 days, circulating testosterone levels were reduced by 67% compared with controls (P<0.05) [2]. Clinically used 5α-reductase inhibitors such as finasteride and dutasteride lack significant CYP17 lyase inhibitory activity and do not suppress circulating testosterone [3].

CYP17 lyase testosterone biosynthesis dual enzyme inhibition steroidogenesis blockade

Direct Cytotoxicity Against Human Cancer Cell Lines Independent of 5α-Reductase Activity

6-Methylene progesterone (6MP) demonstrates direct, dose-dependent cytotoxicity against multiple human cancer cell lines via a mechanism independent of its 5α-reductase inhibitory activity. In 72-hour microculture tetrazolium assays, the androgen-sensitive LNCaP prostate cancer line showed an LD50 of 2.632 ± 0.103 μg/mL, while hormone-resistant prostate lines (1-LN, DU145, PC3) were even more sensitive with a group mean LD50 of 1.023 ± 0.082 μg/mL [1]. Cytotoxicity extended to non-prostatic malignancies, with adenocarcinoma cell lines showing a mean LD50 of 0.777 ± 0.110 μg/mL, cervical carcinoma (ME180) LD50 of 0.536 ± 0.010 μg/mL, and melanoma (Du Mel 6) LD50 of 0.743 ± 0.023 μg/mL [1]. Increasing concentrations of DHT in the culture medium did not alter 6MP cytotoxicity, confirming 5α-reductase-independent cell killing [2]. Finasteride and dutasteride are not reported to exhibit comparable direct cytotoxicity at pharmacologically relevant concentrations.

cancer cytotoxicity LD50 prostate cancer cell lines 5α-reductase-independent

In Vivo Prostatic Regression: 6MP vs. Castration and DES in the Rat Ventral Prostate Model

In a direct comparative study, adult rats treated with 6-methylene progesterone (6MP) showed a 45% reduction in ventral prostate (VP) weight, compared with an 86% reduction by surgical castration and a 45% reduction by diethylstilbestrol (DES) [1]. Critically, 6MP treatment reduced intraprostatic DHT content by 64% without affecting serum testosterone or luteinizing hormone levels, whereas castration reduced serum testosterone and elevated LH [1]. Within 2 days of 6MP treatment, prostatic 5α-reductase activity was reduced by 46%, and ornithine decarboxylase activity was lowered by 27%, while prostatic acid phosphatase activity increased 42% [2]. Histologically, 6MP-treated prostates were indistinguishable from untreated controls, in contrast to DES-treated and castrated rats which showed stromal hypertrophy and collagen accumulation (increased hydroxyproline content) [2].

prostatic regression DHT reduction ventral prostate weight in vivo efficacy

In Vivo Tumor Growth Inhibition in the Dunning R3327 Prostatic Adenocarcinoma Model Compared to Castration

In Copenhagen × Fisher F1 rats bearing androgen-dependent Dunning R3327 prostatic adenocarcinomas (median tumor volume ~470 mm³ at treatment initiation), 6MP treatment produced tumor volume reductions that equaled those achieved by surgical castration at the highest dose level tested [1]. Plasma testosterone levels remained within the normal range in 6MP-treated animals, confirming prostate-selective androgen modulation rather than systemic androgen depletion [1]. Notably, 6MP also inhibited tumor growth in castrated, testosterone-supplemented animals, indicating an androgen-independent component to its antitumor activity [2]. This castration-equivalent antitumor efficacy without systemic testosterone suppression distinguishes 6MP from gonadotropin-releasing hormone analogs and surgical castration approaches.

Dunning R3327 prostatic adenocarcinoma tumor xenograft castration-equivalent efficacy

Optimal Research and Experimental Application Scenarios for 6-Methylene-4-pregnene-3,20-dione Based on Quantitative Differentiation Evidence


Prostate-Selective Androgen Deprivation Without Systemic Hypogonadism in Rodent Models

Investigators requiring pharmacological prostate involution without the confounding systemic effects of surgical castration or GnRH analogs should select 6MP. As demonstrated by Marts et al. (1987), 6MP reduces ventral prostate weight by 45% and intraprostatic DHT by 64% while leaving serum testosterone and LH levels unchanged, avoiding the stromal hypertrophy and collagen accumulation observed with castration or DES . This selective intraprostatic androgen deprivation profile is not achievable with finasteride or dutasteride, which lack the CYP17 lyase inhibitory component needed for testosterone biosynthesis suppression at the testicular level .

Investigating 5α-Reductase-Independent Cytotoxicity Mechanisms in Cancer Cell Panels

Researchers studying direct steroidal cytotoxicity that is mechanistically uncoupled from androgen modulation should employ 6MP as the probe compound of choice. Roberson et al. (1995) established that 6MP produces LD50 values ranging from 0.536 μg/mL (ME180 cervical cancer) to 2.632 μg/mL (LNCaP prostate cancer) across six human cancer cell lines, with cytotoxicity unaffected by DHT supplementation, confirming a 5α-reductase-independent cell death mechanism . This property is absent from finasteride and dutasteride, which have no reported direct cytotoxicity, enabling 6MP to serve as a dual-mechanism comparator in studies dissecting androgen-mediated vs. direct cytotoxic contributions to antitumor efficacy .

Irreversible Enzyme Inactivation Studies Requiring Sustained Target Suppression After Compound Washout

Experimental protocols that require persistent 5α-reductase inhibition following compound removal—such as pulse-chase enzyme recovery studies or washout experiments in organ culture—should utilize 6MP as the irreversible inhibitor of choice. Kadohama et al. (1983) demonstrated that 5α-reductase inhibition by 6MP in human prostatic explants could not be reversed by media exchange, whereas inhibition by unmodified progesterone was fully reversible . This irreversibility, confirmed as a kcat mechanism by Petrow et al. (1981) through kinetic analysis requiring NADPH for inactivation , provides a critical experimental tool for distinguishing time-dependent pharmacodynamic effects from concentration-dependent ones—a capability not offered by reversible inhibitors such as finasteride or dutasteride.

Pharmacological Castration Models with Dual 5α-Reductase and CYP17 Lyase Blockade for Prostate Cancer Research

For in vivo prostate cancer models requiring complete pharmacological androgen ablation (suppression of both DHT production and testicular testosterone biosynthesis) as an alternative to surgical castration, 6MP/LY207320 is the only single-agent steroidal tool with demonstrated dual enzyme inhibition at an equipotent IC50 of 0.06 μM for both targets . The resultant 67% reduction in circulating testosterone combined with 5α-reductase blockade produces prostatic regression (−40% ventral prostate weight at 50 mg/kg-day) comparable to castration-level androgen deprivation but without the surgical stress response . When 6MP was compared directly in the Dunning R3327 model, tumor volumes at the highest 6MP dose equaled those of the castration group while plasma testosterone remained within normal limits , making it ideal for studies where surgical castration is impractical or confounds experimental endpoints.

Quote Request

Request a Quote for 6-Methylene-4-pregnene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.